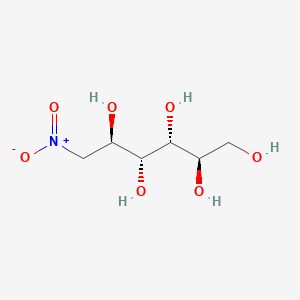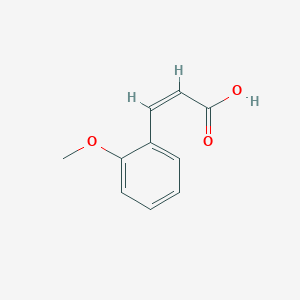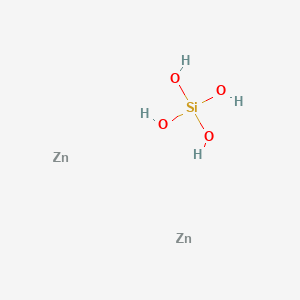
silicic acid;zinc
描述
silicic acid;zinc is a compound that combines silicic acid with zinc in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used in scientific research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
silicic acid;zinc can be synthesized by reacting silicic acid with zinc oxide. The reaction typically involves dissolving silicic acid in water and then adding zinc oxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of the zinc salt of silicic acid. The reaction can be represented as follows:
H4SiO4+2ZnO→Zn2SiO4+2H2O
Industrial Production Methods
In industrial settings, the production of silicic acid (H4SiO4), zinc salt (1:2) often involves the use of high-temperature furnaces to ensure complete reaction and purity of the product. The process may include additional steps such as filtration and drying to obtain the final compound in a pure and stable form.
化学反应分析
Types of Reactions
silicic acid;zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and silicon dioxide.
Reduction: It can be reduced under specific conditions to yield elemental zinc and silicon.
Substitution: The zinc ions in the compound can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts in aqueous solutions.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO2).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: New metal silicates depending on the substituting metal.
科学研究应用
silicic acid;zinc has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other zinc and silicon compounds.
Biology: Investigated for its potential role in bone mineralization and collagen synthesis.
Medicine: Studied for its possible therapeutic effects in conditions such as atherosclerosis and Alzheimer’s disease.
Industry: Utilized in the production of ceramics, glass, and as a catalyst in various chemical reactions.
作用机制
The mechanism by which silicic acid (H4SiO4), zinc salt (1:2) exerts its effects involves the interaction of zinc and silicon ions with biological molecules. Zinc ions can act as cofactors for various enzymes, while silicon ions may play a role in the structural integrity of tissues. The compound’s effects are mediated through pathways involving the regulation of gene expression and enzyme activity.
相似化合物的比较
Similar Compounds
Zinc silicate (Zn2SiO4): Similar in composition but differs in the ratio of zinc to silicon.
Orthosilicic acid (H4SiO4): The parent compound without the zinc component.
Zinc oxide (ZnO): Contains zinc but lacks the silicon component.
Uniqueness
silicic acid;zinc is unique due to its specific ratio of zinc to silicon, which imparts distinct chemical and physical properties. This ratio allows for unique applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
silicic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.2Zn/c1-5(2,3)4;;/h1-4H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOWCJDIGPUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Zn].[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13597-65-4 | |
| Record name | Zinc silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



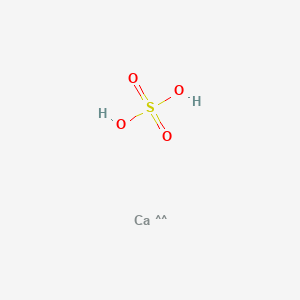


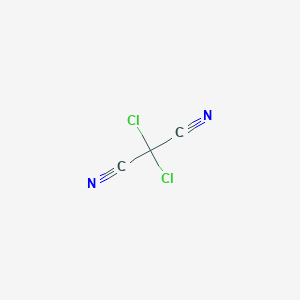
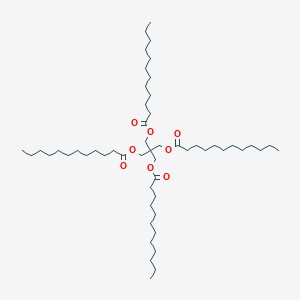
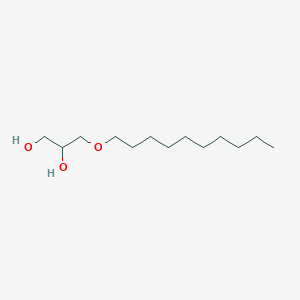
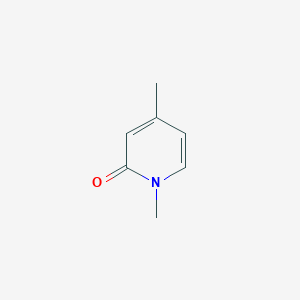
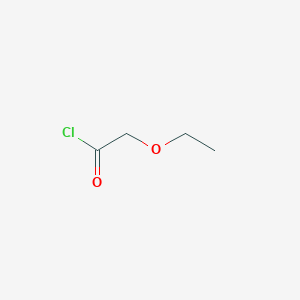
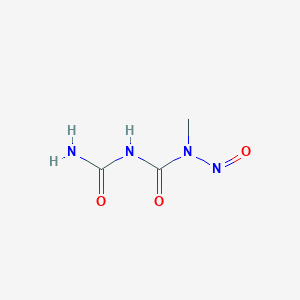
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
